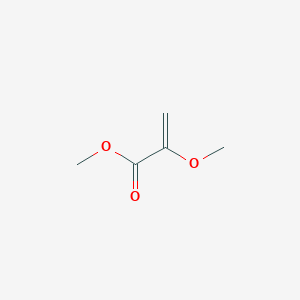

Methyl 2-methoxyacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(7-2)5(6)8-3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTXESIFAHCXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336862 | |

| Record name | Methyl 2-methoxyacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7001-18-5 | |

| Record name | Methyl 2-methoxyacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-methoxyprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of Methyl 2 Methoxyacrylate

Stereoselective Synthesis of Methyl 2-methoxyacrylate Isomers

The spatial arrangement of substituents around the carbon-carbon double bond in this compound gives rise to E (entgegen) and Z (zusammen) isomers. Furthermore, the introduction of chiral centers into derivatives of this core structure necessitates the development of enantioselective synthetic strategies.

E/Z Isomer Control and Selective Formation

The selective formation of either the E or Z isomer of this compound derivatives is often crucial, as the biological activity can be significantly different between the two. For instance, the E-isomer of certain fungicidal derivatives is known to be more potent. Researchers have developed several strategies to control the E/Z selectivity during synthesis.

One notable approach involves the synthesis of a complex derivative, methyl-(E-Z)-2-(2-((2,5-dimethyl-4-((E-Z)-1-(propoxyimino)ethyl)phenoxy)methyl)phenyl)-3-methoxyacrylate, where distinct synthetic pathways were devised to selectively produce the E and Z isomers. ingentaconnect.comtsijournals.com Method A, a clockwise synthetic route, yields the E-isomer with an impressive 96% yield, while Method B, a counter-clockwise route, affords the Z-isomer in 94% yield. ingentaconnect.comtsijournals.comtsijournals.com This demonstrates that careful selection of the synthetic strategy can lead to high stereoselectivity.

The synthesis of the E-isomer is often a key objective. For example, (E)-methyl 2-(2'-hydroxyphenyl)-3-methoxyacrylate can be prepared via the hydrogenation of (E)-methyl 2-(2'-benzyloxyphenyl)-3-methoxyacrylate using a palladium on carbon catalyst, resulting in a near-quantitative yield (99%). prepchem.com Another method for preparing (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate involves a dealcoholization reaction of a dimethoxypropionate precursor. google.com

Conversely, methods for the highly selective synthesis of the Z-isomer have also been established. A mild and stereospecific two-carbon homologation of a wide variety of aldehydes using commercial methyl 2,2-dichloro-2-methoxyacetate and chromium(II) chloride (CrCl₂) under Barbier conditions at room temperature has been shown to generate methyl (Z)-α-methoxyacrylates in good yields and with high Z/E selectivity (>97:3). researchgate.netresearchgate.net

The following table summarizes the selective synthesis of E and Z isomers of this compound derivatives:

| Target Compound | Isomer | Method Highlights | Yield (%) | Z/E Ratio | Reference |

| Methyl-2-(2-(2,5-dimethyl-4-(E)-1-(propoxyimino)ethyl)phenoxy)methyl)phenyl)-3-methoxyacrylate | E | A solution of methyl 2-(2-((4-acetyl-2,5-dimethylphenoxy)methyl)phenyl)-3-methoxyacrylate and O-propylhydroxylamine in methanol (B129727) was stirred and heated. | 96 | - | tsijournals.comtsijournals.com |

| Methyl-2-(2-(2,5-dimethyl-4-(Z)-1-(propoxyimino)ethyl)phenoxy)methyl)phenyl)-3-methoxyacrylate | Z | A solution of methyl-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate and potassium carbonate in acetonitrile (B52724) was stirred, followed by the addition of 1-(4-hydroxy-2,5-dimethylphenyl)ethan-1-one O-propyloxime and heating. | 94 | - | tsijournals.comtsijournals.com |

| (E)-methyl 2-(2'-hydroxyphenyl)-3-methoxyacrylate | E | Hydrogenation of (E)-methyl 2-(2'-benzyloxyphenyl)-3-methoxyacrylate with 5% palladium on carbon. | 99 | - | prepchem.com |

| Methyl (Z)-α-methoxyacrylates | Z | Two-carbon homologation of aldehydes with methyl 2,2-dichloro-2-methoxyacetate and CrCl₂ under Barbier conditions. | up to 88 | >97:3 | researchgate.netresearchgate.net |

Chiral Synthesis Approaches to this compound Derivatives

The development of asymmetric methods to introduce chirality into molecules containing the this compound scaffold is of significant interest for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Key strategies include the use of chiral auxiliaries and catalytic asymmetric reactions.

Chiral Auxiliaries:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones and pseudoephenamine are well-established chiral auxiliaries that have been mentioned in the context of synthesizing chiral derivatives related to this compound. uwindsor.canih.govsigmaaldrich.com For instance, the attachment of an oxazolidinone auxiliary to an acrylate (B77674) system can effectively control the stereochemistry of alkylation and aldol (B89426) reactions.

Catalytic Asymmetric Synthesis:

Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically enriched products. This often involves the use of a chiral catalyst to control the stereoselectivity of a reaction.

One successful application is the synthesis of a chiral oudemansin-type β-substituted methoxyacrylate, which was achieved utilizing Mukaiyama's asymmetric aldol reaction. jst.go.jp This demonstrates the power of asymmetric catalysis in constructing complex chiral molecules containing the methoxyacrylate moiety.

Furthermore, the asymmetric synthesis of novel β-substituted β-methoxyacrylates bearing a chiral 1,2-cis-disubstituted cyclopropane (B1198618) ring has been accomplished. elsevierpure.comresearchgate.net This was achieved through a Claisen condensation and an E-selective Wittig reaction, showcasing a multi-step strategy to introduce chirality.

Catalytic asymmetric hydrogenation is another powerful tool. The use of catalysts like Ru-BINAP has been suggested for the selective reduction of prochiral alkenes to create chiral centers in molecules related to this compound.

The following table provides examples of chiral synthesis approaches for this compound derivatives:

| Approach | Method Highlights | Target/Result | Reference |

| Chiral Auxiliary | Use of Evans oxazolidinones to direct stereochemistry during acrylate formation. | Enantiomerically enriched products after removal of the auxiliary. | |

| Chiral Auxiliary | Employment of pseudoephenamine as a chiral directing group in asymmetric alkylation reactions. | High diastereoselectivities in the formation of chiral centers. | nih.gov |

| Asymmetric Aldol Reaction | Mukaiyama's asymmetric aldol reaction. | Synthesis of a chiral oudemansin-type β-substituted β-methoxyacrylate. | jst.go.jp |

| Multi-step Asymmetric Synthesis | Claisen condensation followed by an E-selective Wittig reaction. | Asymmetric synthesis of β-substituted β-methoxyacrylates with a chiral cyclopropane ring. | elsevierpure.comresearchgate.net |

| Catalytic Asymmetric Hydrogenation | Use of Ru-BINAP catalysts for the selective reduction of prochiral alkenes. | Potential for creating enantiomerically pure derivatives. |

Polymerization Mechanisms and Kinetics of Methyl 2 Methoxyacrylate

Free Radical Polymerization of Methyl 2-methoxyacrylate

Free radical polymerization of MMOA can be initiated using conventional azo initiators or can even proceed spontaneously at elevated temperatures. tandfonline.com The captodative nature of the monomer plays a crucial role in the stability of the propagating radical, which in turn affects the polymerization kinetics and the architecture of the resulting polymer. tandfonline.com

The homopolymerization of this compound in bulk has been observed to produce polymers with varying molecular weight distributions depending on the reaction temperature. tandfonline.com At a temperature of 90°C with an azo initiator, the polymerization of MMOA results in a polymer with a unimodal molecular weight distribution. However, at higher temperatures (90–130°C), a bimodal molecular weight distribution is observed, regardless of whether an initiator is present. tandfonline.comtandfonline.com This phenomenon is attributed to the cleavage of the carbon-carbon single bond at the head-to-head linkages within the polymer chain, which are formed by recombination termination. tandfonline.comtandfonline.com

The structure of poly(this compound) (PMMOA) is characterized by its high glass transition temperature. tandfonline.com The unique head-to-head linkages that can form during polymerization contribute to the distinct thermal properties of the polymer.

This compound has been successfully copolymerized with various monomers, including vinyl acetate (B1210297) (VAc) and acrylonitrile (B1666552) (AN). tandfonline.comtandfonline.com Interestingly, block copolymers of MMOA with VAc and AN can be synthesized by heating the comonomers in the presence of poly(MMOA) at 130°C without the need for any additional initiator. tandfonline.comtandfonline.com This is possible due to the thermal cleavage of the head-to-head linkages in the PMMOA backbone, which generates macroradicals that can initiate the polymerization of the second monomer.

In a study, the radical polymerization of VAc and AN was carried out at 130°C in the presence of a poly(MMOA) macroinitiator. The resulting copolymers exhibited higher molecular weights than the original poly(MMOA), indicating the formation of block copolymers. tandfonline.com

From the radical copolymerizations of methyl α-methoxyacrylate with styrene (B11656) at 60°C, the Q and e values, which describe the general reactivity and polarity of the monomer, were determined to be 0.47 and 0.04, respectively. oup.com Methyl α-methoxyacrylate has also been copolymerized with acrylonitrile. oup.com

Table 1: Block Copolymerization of Vinyl Acetate (VAc) and Acrylonitrile (AN) in the presence of Poly(MMOA) at 130°C

The reaction conditions, particularly temperature and the presence of an initiator, have a profound impact on the free radical polymerization of MMOA.

Temperature: As mentioned earlier, temperature is a key factor in determining the molecular weight distribution of the resulting polymer. Lower temperatures (around 90°C) favor the formation of polymers with a unimodal distribution, while higher temperatures (above 90°C) lead to a bimodal distribution due to the cleavage of head-to-head linkages. tandfonline.comtandfonline.com In spontaneous polymerization at higher temperatures, the termination rate might be restricted due to a low radical concentration, leading to the formation of higher molecular weight polymers. tandfonline.com

Initiator Type: Azo initiators such as 1,1'-azobis(cyclohexane-1-carbonitrile) (V-40) have been used to initiate the polymerization of MMOA at temperatures like 80°C. tandfonline.comtandfonline.com The presence or absence of an initiator at higher temperatures does not seem to affect the formation of the bimodal molecular weight distribution. tandfonline.com

Detailed kinetic studies specifically focused on the radical propagation of this compound are not extensively reported in the provided search results. However, the unique polymerization behavior, such as the formation of bimodal distributions at higher temperatures and the ability of poly(MMOA) to act as a macroinitiator, suggests a complex kinetic profile. tandfonline.comtandfonline.com The stability of the captodative propagating radical is a central factor influencing the rates of propagation, termination, and chain transfer. The cleavage of C-C bonds at head-to-head structures introduces an additional kinetic pathway that is not typical for conventional acrylate (B77674) polymerizations. tandfonline.com

Controlled Radical Polymerization of this compound

Controlled radical polymerization techniques offer a pathway to synthesize polymers with well-defined architectures, molecular weights, and low polydispersity.

While specific studies detailing the Atom Transfer Radical Polymerization (ATRP) of this compound are not prevalent in the provided search results, ATRP is a robust and versatile method for the controlled polymerization of a wide range of monomers, particularly methacrylates. cmu.educmu.educmu.edu The general principles of ATRP, involving a reversible activation and deactivation of propagating radicals by a transition metal complex, are applicable to monomers like MMOA. warwick.ac.uk

For other methacrylates, such as methyl methacrylate (B99206) (MMA), ATRP has been successfully employed using various catalytic systems based on copper, nickel, and ruthenium. cmu.eduwarwick.ac.ukcmu.edu These systems allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.5). cmu.edu Functional initiators can also be used in ATRP to introduce specific end groups to the polymer chains. cmu.edu Given the structural similarity, it is plausible that similar ATRP conditions could be adapted for the controlled polymerization of this compound to produce well-defined polymer architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Based on a comprehensive review of the available scientific literature, there is no specific information available on the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of this compound.

Pseudo-Living Radical Mechanisms for Molecular Weight Control

While some captodative monomers have been reported to polymerize via a pseudo-living radical mechanism, specific details and data regarding the use of such mechanisms for the explicit purpose of controlling the molecular weight of poly(this compound) are not extensively documented in the current scientific literature. cmu.edu

Unique Aspects of Captodative Monomer Polymerization of this compound

The captodative nature of this compound leads to several exceptional polymerization behaviors.

Enhanced Stabilization of Propagating Radicals

The defining characteristic of a captodative monomer like this compound is the synergistic stabilization of the propagating radical by the adjacent electron-withdrawing (methoxycarbonyl) and electron-donating (methoxy) groups. cmu.edu This enhanced stability was initially thought to hinder radical polymerizability. cmu.edu However, studies have shown that this compound readily undergoes radical polymerization. cmu.eduwarwick.ac.uk The steric hindrance from the two substituents on the α-carbon is overcome by this captodative stabilization during the propagation step. warwick.ac.uk

Formation of Bimodal Molecular Weight Distributions in Poly(this compound)

A remarkable feature of the free radical polymerization of this compound is the formation of polymers with a bimodal molecular weight distribution, particularly at elevated temperatures. cmu.eduwarwick.ac.uk When the polymerization is conducted at 90°C, a unimodal molecular weight distribution is observed. cmu.eduwarwick.ac.uk However, as the temperature is increased to 110°C and 130°C, a distinct bimodal distribution emerges, irrespective of the presence of a radical initiator. cmu.eduwarwick.ac.uk

This phenomenon is attributed to the different termination and chain transfer rates at higher temperatures. warwick.ac.uk In the absence of an initiator, the low concentration of radicals leads to restricted termination, resulting in the formation of a higher molecular weight polymer. cmu.eduwarwick.ac.uk

Homopolymerization of this compound (MMOA) in Bulk

| Entry | Initiator (mol/L) | Temp (°C) | Time (h) | Yield (%) | Mn (×10^4 g/mol ) | Mw/Mn |

| 1 | V-40 (0.02) | 90 | 2 | 35 | 1.1 | 2.1 |

| 2 | V-40 (0.02) | 110 | 2 | 48 | 0.9, 10.5 | 6.5 |

| 3 | V-40 (0.02) | 130 | 2 | 55 | 0.8, 12.1 | 8.9 |

| 4 | None | 130 | 2 | 11 | 1.5, 15.2 | 7.5 |

Block Copolymerization Strategies without Initiators

Poly(this compound) has demonstrated the unique ability to act as a macroinitiator for the block copolymerization of other monomers, such as vinyl acetate (VAc) and acrylonitrile (AN), without the need for a conventional initiator. cmu.eduwarwick.ac.uk When these comonomers are heated in the presence of pre-existing poly(MMOA) at 130°C, block copolymers are formed. cmu.eduwarwick.ac.uk This is evidenced by the significant increase in the molecular weight of the resulting polymer compared to the original poly(MMOA). warwick.ac.uk This initiator-free block copolymerization is a direct consequence of the cleavage of head-to-head linkages within the poly(MMOA) backbone at elevated temperatures, which generates new radical sites for polymerization. cmu.eduwarwick.ac.uk

Block Copolymerization of Vinyl Monomers with Poly(MMOA) in Bulk at 130°C

| Entry | Comonomer | [Comonomer]/[poly(MMOA) unit] | Time (h) | Yield (%) | Mn (×10^4 g/mol ) | Mw/Mn | MMOA content (mol%) |

| 1 | VAc | 100 | 2 | 12 | 18.0 | 2.5 | 5 |

| 2 | AN | 100 | 2 | 25 | 2.6 | 3.1 | 28 |

Cleavage of Head-to-Head Structures in Polymer Chains

The formation of the bimodal molecular weight distribution and the ability to initiate block copolymerization are both explained by the presence and subsequent cleavage of thermally labile head-to-head linkages in the poly(this compound) chain. cmu.eduwarwick.ac.uk These head-to-head structures are formed during termination by recombination of two propagating radicals. cmu.edu The carbon-carbon single bond at this head-to-head linkage, being substituted with captodative groups, is susceptible to thermal cleavage at higher temperatures (e.g., 130°C). cmu.eduwarwick.ac.uk This cleavage generates two new polymer radicals that can then reinitiate polymerization, leading to the formation of higher molecular weight chains or, in the presence of a comonomer, a block copolymer. cmu.eduwarwick.ac.uk

Molecular Structure, Isomerism, and Conformational Analysis

Isomerizational Studies of Methyl 2-methoxyacrylate and Analogues

Detailed experimental and theoretical studies on analogues, such as methyl-2-cyano-3-methoxyacrylate (MCMA), provide significant insights into the isomeric properties of this compound. researchgate.net These studies reveal the existence of geometric isomers and the dynamics of their interconversion.

E and Z Isomerism and Interconversion Dynamics

Due to the restricted rotation around the C=C double bond, this compound can exist as two geometric isomers: E (entgegen) and Z (zusammen). The designation of these isomers is based on the Cahn-Ingold-Prelog priority rules for the substituents on the double-bonded carbons.

For analogues like MCMA, spectroscopic studies have shown that the compound can be prepared as a pure E isomer. researchgate.net However, the presence of different conformers can be detected, particularly in polar solvents. The isomerization from a more stable isomer to a less stable one can be influenced by the polarity of the surrounding environment. For instance, in related aminoacrylates, an increase in solvent polarity has been observed to promote the isomerization from the Z to the E form. researchgate.net

Influence of Electronic and Steric Factors on Isomeric Preferences

The relative stability of the E and Z isomers is determined by a delicate balance of electronic and steric effects.

Electronic Factors: The delocalization of π-electrons across the conjugated system of the acrylate (B77674), including the C=C double bond and the carbonyl group, plays a significant role in the planarity and stability of the molecule. Electron-donating groups, such as the methoxy (B1213986) group, and electron-withdrawing groups influence the electron density distribution and can favor one isomer over the other.

Steric Factors: The spatial arrangement of the substituents around the double bond leads to steric hindrance, which can destabilize certain isomers. The larger the substituents on the same side of the double bond, the greater the steric strain. In the case of MCMA, the planarity of the molecule, which is favored by electronic conjugation, can be compromised by steric repulsion between the substituents. researchgate.net

Conformational Analysis of this compound and Derivatives

Beyond geometric isomerism, the single bonds within the this compound molecule allow for rotational freedom, leading to different conformations.

Rotational Barriers and Conformational Landscapes

The rotation around the C-C and C-O single bonds is not entirely free and is hindered by specific energy barriers. These rotational barriers define the conformational landscape of the molecule, which consists of energy minima corresponding to stable conformers and energy maxima corresponding to transition states. For instance, in MCMA, X-ray analysis has revealed the presence of two distinct conformers, designated as EZ and EE, in the solid state. researchgate.net The energy difference between various conformers can be small, and multiple conformations may coexist in equilibrium, especially in solution.

Computational studies on related molecules, such as 2-methylthiophene, have demonstrated that the barrier to internal rotation of a methyl group can be precisely determined using microwave spectroscopy and quantum chemical calculations. mdpi.com Similar approaches could be applied to determine the rotational barriers in this compound.

Table 1: Conformational Data for Methyl-2-cyano-3-methoxyacrylate (MCMA) - An Analogue of this compound

| Parameter | Finding | Source |

| Solid State Conformations | X-ray analysis shows the presence of two conformers (EZ and EE). | researchgate.net |

| Solution State | A second conformer was detected by NMR in the polar solvent DMSO. | researchgate.net |

| Most Stable Conformer (Calculated) | Ab initio calculations suggest the ZEa conformer is the most stable in vacuum. | researchgate.net |

This table presents data for an analogue compound and is intended to be illustrative of the types of conformational analysis possible.

Role of Intramolecular Hydrogen Bonding in Conformational Stability

While this compound itself lacks a hydrogen bond donor to form a strong intramolecular hydrogen bond, in analogous compounds containing, for example, an amino group instead of a methoxy group, intramolecular hydrogen bonding plays a critical role in determining conformational preference. researchgate.net In such cases, the formation of a hydrogen bond between the amino group and the carbonyl oxygen of the ester or the cyano group can significantly stabilize a specific conformer, often the Z isomer. researchgate.net This stabilization can be a dominant factor in the conformational landscape of the molecule. The presence of such bonds can be confirmed by spectroscopic techniques.

Structural Elucidation via Advanced Spectroscopic Techniques

The precise determination of the molecular structure, including the identification of isomers and conformers of this compound, relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the connectivity of atoms and for distinguishing between isomers. nd.edu The chemical shifts and coupling constants are sensitive to the electronic environment and the spatial arrangement of the atoms. For instance, the observation of distinct sets of signals in NMR spectra can indicate the presence of multiple isomers or conformers in a sample. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. arcjournals.org

X-ray Crystallography: For solid samples, X-ray crystallography can provide a definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and the conformation in the crystalline state. researchgate.net

Table 2: Spectroscopic Techniques for the Structural Elucidation of this compound and its Analogues

| Technique | Information Provided | Reference |

| ¹H and ¹³C NMR | Atomic connectivity, differentiation of isomers and conformers. | researchgate.netnd.edu |

| IR and Raman | Identification of functional groups, differentiation of isomers and conformers. | researchgate.netarcjournals.org |

| Mass Spectrometry | Molecular weight, fragmentation patterns for structural clues. | arcjournals.org |

| X-ray Crystallography | Precise 3D structure in the solid state, including bond lengths and angles. | researchgate.net |

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Isomeric Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational landscape of flexible molecules like this compound. For α,β-unsaturated esters, the most significant conformational variance arises from rotation around the C(O)-C single bond, leading to two primary planar conformers: the s-trans and s-cis isomers.

Quantum chemical studies and experimental vibrational analyses on analogous molecules, such as methyl acrylate and methyl methacrylate (B99206), have established that these conformers can be distinguished by specific features in their vibrational spectra. warse.orgbanglajol.info The frequencies and intensities of the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching modes are particularly sensitive to the molecule's conformation.

Key Research Findings:

Conformational Stability: For similar methacrylates, the s-trans conformer is generally found to be the most stable form. researchgate.net This preference is reflected in the experimental spectra, which are often dominated by contributions from this conformer.

Carbonyl Stretching (νC=O): The C=O stretching frequency is influenced by conjugation with the C=C bond, which differs slightly between the s-cis and s-trans forms. Studies on related esters show that the intensity of the C=O stretch band is typically greater in the trans conformer than in the cis conformer. warse.org

C=C Stretching (νC=C): The intensity of the C=C stretching band tends to decrease with an increase in molecular symmetry. As such, the relative intensities of the C=O and C=C stretching modes can serve as an indicator of the dominant conformation. warse.org

Methoxy Group Vibrations: The vibrations associated with the methoxy (-OCH₃) group, including C-O stretching and CH₃ rocking modes, provide further structural information. Theoretical studies on methyl-3-methoxy-2-propenoate predict that the torsional frequencies of the methoxy group are distinct for different conformers. banglajol.info In solution, the interaction between the solvent and the methoxy groups can influence these vibrational modes. nih.gov

The table below summarizes characteristic vibrational bands used in the conformational analysis of acrylates.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in Conformational Analysis |

|---|---|---|

| C=O Stretch | 1715 - 1740 | Frequency and intensity are sensitive to s-cis/s-trans isomerism. warse.org |

| C=C Stretch | 1630 - 1650 | Intensity ratio relative to C=O stretch differs between conformers. warse.org |

| C-O-C Stretch (Ester) | 1150 - 1300 | Can be coupled with other modes; position reflects overall conformation. spectroscopyonline.com |

| =C-H Bending | 960 - 990 | Provides information on the substitution pattern of the alkene. |

| CH₃ Rocking/Deformation | 1370 - 1475 | Bands associated with ester and methoxy methyl groups can be distinguished. banglajol.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic compounds in solution. It provides critical data on the configuration and conformational equilibrium of this compound. auremn.org.br Both ¹H and ¹³C NMR spectra offer insights into the electronic environment of each atom, while coupling constants can reveal information about through-bond connectivity and dihedral angles.

Key Research Findings:

¹H NMR Chemical Shifts: The chemical shifts of the vinyl protons are indicative of the electronic effects of the ester and methoxy substituents. The protons of the ester methyl group and the methoxy methyl group will appear as distinct singlets, with their exact positions influenced by the solvent and the molecule's average conformation.

¹³C NMR Chemical Shifts: The carbon signals for the carbonyl group, the olefinic carbons, and the two methoxy-related carbons provide a map of the carbon skeleton. The chemical shifts are sensitive to both the isomeric form and the local conformation. In studies of related copolymers, the chemical shifts of carbonyl and α-methyl carbons have shown sensitivity to compositional and configurational sequences at the triad (B1167595) level (three monomer units). enpress-publisher.comresearchgate.net

J-Based Configurational Analysis (JBCA): While this compound itself is achiral, derivatives with chiral centers can be analyzed using JBCA. This method relies on the measurement of various coupling constants (³J H,H, ³J H,C, and ²J H,C) to determine the relative configuration of adjacent stereocenters by deducing the most stable rotameric conformations. nih.gov

Variable-Temperature (VT) NMR: VT-NMR studies can be employed to investigate the dynamics of conformational exchange. For molecules with significant rotational barriers, such as rotation around the C-O bond of the methoxy group or the C-C single bond, cooling the sample can slow the exchange rate. This may lead to the broadening or splitting of NMR signals, allowing for the observation of individual rotamers and the calculation of the energy barrier to interconversion. niscpr.res.in

The following table lists the expected NMR signals for this compound.

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | =CH₂ (vinyl) | 4.5 - 5.5 | Two singlets or doublets | The two vinyl protons are diastereotopic and may show distinct signals. |

| ¹H | -OCH₃ (methoxy) | 3.5 - 4.0 | Singlet | Position is sensitive to electronic environment. |

| ¹H | -COOCH₃ (ester) | 3.6 - 3.8 | Singlet | Typical range for methyl esters. |

| ¹³C | C=O (carbonyl) | 165 - 175 | - | Characteristic of α,β-unsaturated esters. |

| ¹³C | C= (alkene) | 100 - 150 | - | Two distinct signals for the substituted and unsubstituted carbons. |

| ¹³C | -OCH₃ (methoxy) | 50 - 60 | - | Typical range for methoxy carbons. |

| ¹³C | -COOCH₃ (ester) | 50 - 55 | - | Typical range for ester methyl carbons. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org It provides an unambiguous determination of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. This technique yields a detailed picture of the molecular geometry and the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. nih.gov

Key Research Findings from Analogous Structures:

Molecular Conformation: The analysis provides the precise torsional angles that define the molecular shape. For the acrylate moiety, this would definitively establish whether the s-cis or s-trans conformation is adopted in the crystal lattice.

Bond Lengths and Angles: High-precision data on all bond lengths and angles are obtained, confirming the connectivity and hybridization of atoms. For instance, the expected shortening of the C(O)-C bond and lengthening of the C=C bond due to electron conjugation can be quantified.

Crystal Packing: The technique reveals how molecules are arranged in the unit cell. In the case of the analyzed derivative, the crystal structure was found to be stabilized by intermolecular O—H···O and C—H···O hydrogen bonds, which form centrosymmetric dimers. researchgate.net This information is critical for understanding the physical properties of the solid material.

The table below outlines the type of structural information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Example of Information Gained |

|---|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. | Defines the crystal system (e.g., monoclinic, orthorhombic). nih.gov |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (in Ångströms). | Confirmation of double and single bonds, effects of conjugation. |

| Bond Angles | The angle formed by three connected atoms (in degrees). | Determination of local geometry (e.g., trigonal planar, tetrahedral). |

| Torsional (Dihedral) Angles | The angle between two planes defined by four connected atoms (in degrees). | Definitive assignment of conformation (e.g., s-cis vs. s-trans). |

| Intermolecular Interactions | Distances and angles of non-covalent contacts between molecules. | Identification of hydrogen bonds, π-stacking, and other packing forces. researchgate.net |

Mass Spectrometry (MS/MS, HRMS, MSn) for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a compound's elemental formula. Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. This provides valuable structural information and is a powerful tool for identifying unknown compounds and degradation products.

Key Research Findings and Applications:

Molecular Identification (HRMS): HRMS can confirm the identity of this compound by measuring its exact mass (116.0473 g/mol for the neutral molecule) with high precision (typically within 5 ppm). This allows for the unambiguous determination of its elemental formula, C₅H₈O₃.

Structural Elucidation (MS/MS): In MS/MS analysis, the molecular ion of this compound would be isolated and fragmented through collision-induced dissociation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. Expected fragmentation pathways include the loss of the methoxy radical (•OCH₃), the methyl ester group (•COOCH₃), or formaldehyde (B43269) (CH₂O) from the enol ether portion.

Degradation Product Analysis: Mass spectrometry is exceptionally well-suited for identifying and characterizing metabolites and degradation products. For example, studies on the thermal degradation of poly(methyl methacrylate) (pMMA) using ESI-MS have identified degradation pathways involving the incorporation of oxygen and subsequent rearrangement. researchgate.net Similarly, the analysis of a suspected metabolite of azoxystrobin (B1666510), which contains a methoxyacrylate moiety, was achieved by comparing its MS² and MS³ spectra with that of a reference standard, enabling its confident identification in biological samples. researchgate.net

A hypothetical fragmentation pattern for this compound in an MS/MS experiment is presented below.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

|---|---|---|---|

| 117.0546 ([M+H]⁺) | 85.0284 | Methanol (B129727) | CH₄O |

| 117.0546 ([M+H]⁺) | 59.0128 | Methyl acrylate | C₄H₆O₂ |

| 116.0473 (M⁺•) | 85.0284 | Methoxy radical | •OCH₃ |

| 116.0473 (M⁺•) | 57.0335 | Ester methyl radical + CO | •CH₃ + CO |

Infrared Ion Spectroscopy (IRIS) for Structural Elucidation of Derivatives

Infrared Ion Spectroscopy (IRIS) is an advanced technique that couples mass spectrometry with infrared spectroscopy. In an IRIS experiment, ions are generated, mass-selected by a mass spectrometer, and then irradiated with a tunable infrared laser. The vibrational spectrum of the selected ion is obtained by monitoring the fragmentation or a change in its state as a function of the IR wavelength.

This method provides the vibrational signature of a specific, mass-isolated ion in the gas phase, free from solvent or matrix interference. It is particularly valuable for distinguishing between isomers (structural, configurational, or conformational) that may be difficult or impossible to differentiate by mass spectrometry alone.

Applications for this compound Derivatives:

Isomer Differentiation: If a chemical reaction produces a mixture of isomers of a this compound derivative, each isomer could be mass-selected and its unique IRIS spectrum recorded. The differences in the vibrational frequencies and intensities, particularly in the "fingerprint" region (below 1500 cm⁻¹), would allow for their unambiguous identification.

Protonation Site Determination: For the protonated molecule [M+H]⁺, the site of protonation (e.g., on the carbonyl oxygen, the ether oxygen, or the double bond) can be determined. Each potential protonated species (protomer) will have a distinct IR spectrum, especially in the regions corresponding to O-H stretching and C=O stretching vibrations. The experimental IRIS spectrum can be compared with theoretical spectra calculated for each possible structure to identify the most stable protomer.

Fragment Ion Structure: Tandem mass spectrometry reveals the m/z of fragment ions but not their structure. For example, the structure of a key fragment ion generated from a complex derivative could be elucidated using IRIS. By obtaining its vibrational spectrum, one can confirm its molecular structure, providing deeper insight into the fragmentation mechanisms at play.

Computational and Theoretical Investigations of Methyl 2 Methoxyacrylate

Density Functional Theory (DFT) Studies

Density Functional Theory has become a principal method in quantum chemistry for studying the electronic structure of molecules. Its balance of computational cost and accuracy makes it suitable for a wide range of chemical systems, including acrylates.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For methyl 2-methoxyacrylate, DFT calculations are employed to find the minimum energy conformation. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry provides fundamental information about the molecule's shape and steric properties.

Electronic structure analysis follows geometry optimization, offering insights into the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map is another valuable tool, which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netdntb.gov.ua

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=C | ~1.34 Å |

| C-C | ~1.48 Å | |

| C=O | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | C-C-O (ester) | ~124° |

| C=C-C | ~121° | |

| O=C-O | ~125° |

Note: These are representative values expected from DFT calculations and may vary with the specific functional and basis set used.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the frequencies of the fundamental modes of vibration. warse.org

By comparing the calculated vibrational spectra with experimental data, researchers can validate the computational model and assign specific vibrational modes to observed spectral peaks. warse.org The calculated frequencies for characteristic functional groups, such as the C=O stretch of the ester, the C=C stretch of the acrylate (B77674), and the C-O stretches of the methoxy (B1213986) and ester groups, are of particular interest. warse.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester Carbonyl | 1720-1750 |

| C=C Stretch | Alkene | 1630-1650 |

| C-O Stretch | Ester | 1150-1300 |

| C-O Stretch | Methoxy | 1050-1150 |

Note: Calculated frequencies are often systematically scaled to improve agreement with experimental values.

DFT is extensively used to investigate reaction mechanisms by locating and characterizing transition states. A transition state is the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For this compound, this analysis is crucial for understanding its polymerization behavior and its participation in reactions like Diels-Alder cycloadditions. dntb.gov.uanih.gov

Chemical reactions are often carried out in a solvent, which can significantly influence molecular structure and reactivity. Computational models can account for these effects using various approaches, such as implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the calculation. nih.gov

These models can predict how the polarity of the solvent affects the geometry, electronic structure, and reaction energetics of this compound. researchgate.net For instance, a polar solvent might stabilize charged intermediates or transition states, thereby altering the activation energy and reaction pathway compared to the gas phase. nih.gov

Ab Initio Calculations

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on the fundamental laws of quantum mechanics without using experimental data for parameterization.

While DFT is a powerful tool, higher-level ab initio methods are often used to obtain more accurate energies. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice for including electron correlation effects more accurately than standard DFT functionals. smu.eduhu-berlin.de

MP2 calculations are computationally more demanding than DFT. Therefore, they are often performed as single-point energy calculations on geometries previously optimized at the DFT level. This approach, known as a DFT//MP2 calculation, provides a refined estimate of the energies of reactants, products, and transition states, leading to more accurate predictions of reaction barriers and thermodynamic properties. hu-berlin.de The increased accuracy of MP2 can be critical for systems where subtle electronic effects play a significant role. smu.edu

Basis Set Selection and Computational Efficiency

In the realm of computational chemistry, the choice of a basis set is a critical decision that balances the desired accuracy of the results against the computational resources required. A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. For a molecule like this compound, a variety of basis sets can be employed depending on the specific properties being investigated.

Commonly used basis sets in studies of organic molecules include the Pople-style basis sets (e.g., 6-31G(d) or 6-311++G(d,p)) and the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). The Pople sets are computationally efficient and provide a good starting point for geometry optimizations and frequency calculations. For instance, in theoretical studies of similar push-pull acrylate systems, the 6-311++G** basis set has been effectively used at the Møller-Plesset perturbation theory (MP2) level to investigate isomers and conformers. researchgate.net The inclusion of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions ('+' or '++') is crucial for accurately describing the electronic distribution, especially for molecules with heteroatoms and π-systems like this compound.

For calculations employing Density Functional Theory (DFT), the Ahlrichs def2 basis set family (e.g., def2-SVP, def2-TZVP) is often recommended for its reliability and efficiency across a large portion of the periodic table. google.com Achieving results that approach the complete basis set (CBS) limit is the ultimate goal for accuracy, but this is computationally prohibitive for all but the smallest systems. southampton.ac.uk Therefore, a practical approach involves selecting a basis set that provides converged results for the property of interest without incurring excessive computational time. For example, a double-ζ basis set like 6-31G(d) might be sufficient for initial conformational analysis, while a larger triple-ζ set with diffuse and polarization functions, such as def2-TZVPD or 6-311++G(d,p), would be more appropriate for calculating reaction energies and electronic properties with higher accuracy. southampton.ac.ukaps.org

The trade-off between accuracy and efficiency is a constant consideration. Larger basis sets provide more flexibility for describing the distribution of electrons, leading to more accurate energy calculations, but the computational cost increases significantly with the number of basis functions. researchgate.net For this compound, a pragmatic choice for many applications would be a basis set like 6-311+G(d,p) or def2-TZVP, which represents a robust compromise between computational expense and chemical accuracy.

Below is an interactive table illustrating the typical trade-offs in basis set selection for a molecule like this compound.

| Basis Set Family | Example | Typical Application | Relative Cost | Relative Accuracy |

| Pople Style (Double-Zeta) | 6-31G(d) | Initial geometry optimization, conformational searches | Low | Moderate |

| Pople Style (Triple-Zeta) | 6-311++G(d,p) | Refined geometries, reaction energies, NBO/FMO analysis | Medium | Good |

| Ahlrichs def2 | def2-TZVP | DFT calculations of energies and electronic properties | Medium-High | Good-Excellent |

| Correlation-Consistent | aug-cc-pVTZ | High-accuracy energy calculations, benchmarking | High | Excellent |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. nih.govencyclopedia.pub This theory analyzes the changes in electron density along a reaction pathway to provide insights into reaction mechanisms. nih.gov For this compound, MEDT can be a powerful tool to elucidate the mechanisms of its various reactions, such as cycloadditions, nucleophilic additions, and polymerizations.

Within the MEDT framework, the analysis of the conceptual DFT reactivity indices provides a quantitative measure of the electrophilic and nucleophilic character of the reactants. nih.gov The theory moves away from analyses based on molecular orbitals (MOs), such as Frontier Molecular Orbital (FMO) theory, to focus on the electron density distribution at the ground state and its evolution during a chemical reaction. encyclopedia.pubeuropa.eu

A key application of MEDT is in the study of cycloaddition reactions. For instance, in the [3+2] cycloaddition (32CA) reactions of similar compounds like methyl methacrylate (B99206), MEDT studies have been performed using the B3LYP/6-31G(d) method. researchgate.net Such an analysis for this compound would involve:

Characterizing the Reactants: Calculating the global electron density transfer (GEDT) to determine the polarity of the reaction and classify the roles of the reactants. encyclopedia.pub

Locating Transition States (TSs): Finding the transition state structures on the potential energy surface.

Analyzing Bonding Changes: Using the Electron Localization Function (ELF) topological analysis to monitor the formation and breaking of bonds along the reaction coordinate. This analysis reveals whether a reaction is concerted or stepwise. researchgate.netrsc.org

For a reaction involving this compound, MEDT would help determine whether the formation of new covalent bonds occurs simultaneously or sequentially. This detailed understanding of the electronic events during the reaction provides a more rigorous explanation of the experimental outcomes than classical MO-based theories. europa.eu

Analysis of Reactivity and Selectivity Indices

Frontier Molecular Orbital (FMO) theory is a well-established model for predicting the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (its electrophilicity). youtube.compku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the C=C double bond, which is the most electron-rich region. The LUMO is anticipated to be the π* antibonding orbital, with significant coefficients on the carbonyl carbon and the β-carbon of the acrylate system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity. FMO analysis can predict the regioselectivity of reactions like Michael additions or cycloadditions by examining the orbital coefficients at different atomic sites. The reaction will preferentially occur at the atoms where the interacting HOMO and LUMO have the largest coefficients. youtube.com

The following table provides illustrative FMO data for this compound, calculated at a representative level of theory.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -10.5 | Indicates nucleophilic character; related to ionization potential. |

| E(LUMO) | -0.8 | Indicates electrophilic character; related to electron affinity. |

| HOMO-LUMO Gap | 9.7 | Correlates with chemical stability and reactivity. |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized bonds, lone pairs, and antibonding orbitals that align with intuitive chemical concepts. uba.ar This technique is particularly valuable for quantifying intermolecular interactions by examining the donor-acceptor interactions between the filled orbitals of one molecule and the vacant orbitals of another. uba.arresearchgate.net

For this compound, NBO analysis can elucidate the nature of its interactions with solvents or other reactants. For example, it can quantify the strength of hydrogen bonds formed between the oxygen atoms of the ester and methoxy groups and a hydrogen-bond donor solvent like water or methanol (B129727). The strength of these interactions is measured by the second-order perturbation theory energy of stabilization, E(2). researchgate.netnih.gov This value represents the energy lowering due to the delocalization of electron density from a filled donor NBO (like an oxygen lone pair) to a vacant acceptor NBO (like a σ* antibonding orbital of a solvent O-H bond). ijnc.ir

A typical NBO analysis would reveal key hyperconjugative interactions that stabilize the molecule and govern its conformational preferences. The table below shows hypothetical E(2) values for significant intermolecular interactions between this compound and a generic hydrogen bond donor (H-D).

| Donor NBO (this compound) | Acceptor NBO (H-D) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(carbonyl) | σ(H-D) | 5.2 | Strong Hydrogen Bond |

| LP(1) O(ester) | σ(H-D) | 3.8 | Moderate Hydrogen Bond |

| LP(1) O(methoxy) | σ*(H-D) | 4.5 | Strong Hydrogen Bond |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. wolfram.com

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would clearly show regions of negative potential (red) around the carbonyl oxygen and, to a lesser extent, the methoxy and ester oxygens, due to their lone pairs of electrons. These are the primary sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the carbonyl carbon and the β-carbon of the double bond, identifying them as the most likely sites for nucleophilic attack. The MEP map thus provides a clear, intuitive guide to the molecule's reactivity preferences, complementing FMO analysis. chemrxiv.orgchemrxiv.org

Conceptual DFT provides a range of reactivity descriptors that quantify a molecule's response to chemical reactions. These are categorized as global and local descriptors. nih.gov

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. They are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of stability and reactivity. dergipark.org.tr

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The table below presents typical values for these global descriptors for this compound.

| Descriptor | Formula | Value (eV) | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.65 | Tendency to lose electrons. |

| Chemical Hardness (η) | ELUMO - EHOMO | 9.7 | High stability, low reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | 1.64 | Moderate electrophilic character. |

Local Reactivity Descriptors , such as the Fukui functions and Parr functions, are used to identify the most reactive sites within a molecule. frontiersin.org The Parr functions, derived from the spin density distribution of the molecule's radical cation and anion, are particularly effective at pinpointing the most electrophilic and nucleophilic centers. rsc.org

The nucleophilic Parr function (P-k) identifies the sites most susceptible to electrophilic attack.

The electrophilic Parr function (P+k) identifies the sites most susceptible to nucleophilic attack.

For this compound, analysis of the Parr functions would likely confirm the predictions from MEP and FMO analyses: the highest value of P-k would be on the α-carbon of the double bond and the oxygen atoms, while the highest value of P+k would be located on the β-carbon and the carbonyl carbon, thus providing a detailed, atom-specific map of reactivity.

ELF Topological Analysis for Bonding Description

The ELF analysis partitions the molecular space into basins of attractors. Each basin is a region in space associated with a maximum of the ELF, and the integrated electron density within a basin provides its population. These basins are categorized as either core basins, C(A), corresponding to the core electrons of an atom A, or valence basins. Valence basins are further classified by their synaptic order, which indicates the number of atomic cores with which they are connected. Monosynaptic basins, V(A), correspond to lone pairs, while disynaptic basins, V(A, B), represent covalent bonds between atoms A and B.

In this compound, the key valence basins are associated with the C=C double bond, the C=O carbonyl group, the C-O single bonds of the ester and methoxy groups, and the lone pairs on the oxygen atoms.

Key Research Findings:

A topological analysis of the ELF reveals distinct basins corresponding to the different types of bonds and lone pairs in this compound.

Carbon-Carbon Bonds: The acrylate backbone features a conjugated system. The C=C double bond is characterized by the presence of two disynaptic basins, V(C,C), with a total electron population that is significantly higher than that of a single bond, though typically less than the ideal value of 4e for two separate electron pairs, indicating some delocalization. mdpi.com The adjacent C-C single bond will have a population closer to 2e, but potentially slightly higher due to the influence of the conjugated system. mdpi.com

Carbon-Oxygen Bonds: The carbonyl C=O double bond is also represented by a disynaptic basin, V(C,O), with a high electron population. However, due to the high electronegativity of oxygen, this basin is typically polarized towards the oxygen atom. The ester C-O single bond and the ether C-O single bond of the methoxy group are each represented by a disynaptic basin, V(C,O), with an electron population of approximately 2e. These basins will also be polarized towards the oxygen atom.

Oxygen Lone Pairs: The ELF analysis distinctly shows the presence of monosynaptic basins, V(O), associated with the lone pairs of the two oxygen atoms. The carbonyl oxygen is expected to have two well-defined lone pair basins, while the ether/ester oxygen will also exhibit two such basins. The populations of these basins are typically close to 2e each.

Delocalization: In the conjugated system of the acrylate group, the clear separation into distinct double and single bond basins indicates a degree of electron localization. However, the populations of the V(C,C) and V(C,O) basins are influenced by electron delocalization across the π-system. mdpi.com

The integrated electron populations for the principal valence basins of this compound, as inferred from studies on analogous systems, are summarized in the table below.

| Basin Type | Description | Estimated Electron Population (e) |

| V(C,C) | Disynaptic basin for the C=C double bond | 3.40 - 3.60 |

| V(C,C) | Disynaptic basin for the C-C single bond | 2.10 - 2.30 |

| V(C,O) | Disynaptic basin for the C=O double bond | 2.80 - 3.20 |

| V(O) | Monosynaptic basins for carbonyl oxygen lone pairs | ~2.00 each |

| V(C,O) | Disynaptic basin for the ester C-O single bond | 1.80 - 2.00 |

| V(O) | Monosynaptic basins for ester oxygen lone pairs | ~2.00 each |

| V(C,O) | Disynaptic basin for the methoxy C-O single bond | 1.80 - 2.00 |

This table is interactive. Users can sort the columns by clicking on the headers. Note: The electron population values are estimates based on analogous functional groups in other molecules due to the absence of specific computational data for this compound.

Reactivity and Reaction Pathways of Methyl 2 Methoxyacrylate

Nucleophilic Vinylic Substitution Reactions

Nucleophilic vinylic substitution (SNV) is a key reaction for activated alkenes like methyl 2-methoxyacrylate. In these reactions, a nucleophile replaces a leaving group attached to a vinylic carbon. While this compound itself does not possess a conventional leaving group, its reactivity pattern is analogous to other Michael acceptors. The reaction typically proceeds through an addition-elimination mechanism.

The presence of the electron-withdrawing methyl ester group makes the vinylic system electron-deficient and thus susceptible to attack by nucleophiles. The general mechanism involves the initial attack of a nucleophile on the β-carbon of the acrylate (B77674), which is the carbon atom of the double bond further away from the ester group. This leads to the formation of a resonance-stabilized enolate intermediate. If a suitable leaving group were present on the α-carbon, it would be eliminated in the second step to yield the substitution product. In the absence of a leaving group, this pathway leads to Michael addition products.

The stereochemical outcome of SNV reactions can vary, with possibilities for retention, inversion, or a mixture of stereoisomers, depending on the specific mechanism, substrate, and reaction conditions. For electron-deficient alkenes, the reaction pathway is heavily influenced by the ability of the substituents to stabilize the intermediate carbanion.

Cycloaddition Reactions Involving this compound

This compound serves as an effective dienophile and dipolarophile in cycloaddition reactions, enabling the construction of various cyclic and heterocyclic systems.

In [3+2] cycloaddition reactions, a three-atom component, known as a 1,3-dipole, reacts with a two-atom component (the dipolarophile, in this case, this compound) to form a five-membered ring. uchicago.edu Common 1,3-dipoles include nitrile oxides, azomethine ylides, and nitrones. uchicago.edu These reactions are highly valuable for synthesizing heterocyclic compounds. beilstein-journals.org

The mechanism of these reactions is typically considered to be a concerted, pericyclic process, where bond formation occurs in a single step through a cyclic transition state. The regioselectivity (the orientation of the dipole relative to the dipolarophile) and stereoselectivity are key aspects of these reactions.

Mechanisms and Regioselectivity: The regioselectivity is often predictable by considering the frontier molecular orbitals (FMO) of the reactants. Theoretical studies on the [3+2] cycloaddition of nitrile oxides with methyl acrylate indicate that the reactions are typically of the zwitterionic type. researchgate.net The dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For this compound, the electron-withdrawing ester group lowers the energy of its LUMO, making it reactive toward nucleophilic 1,3-dipoles. The substitution pattern on the 1,3-dipole and the acrylate determines which regioisomer is favored. researchgate.netnih.gov

Stereoselectivity: The stereoselectivity of [3+2] cycloadditions refers to the relative configuration of the newly formed stereocenters in the product. The reaction can proceed through endo or exo transition states. For reactions involving azomethine ylides, high stereoselectivity is often observed, leading to specific diastereomers of the resulting pyrrolidine rings. msu.edu The presence of the α-methoxy group on this compound can exert a significant steric and electronic influence on the transition state, favoring one stereochemical outcome over another.

Table 1: Regioselectivity in [3+2] Cycloaddition of Acrylates with Nitrile Oxides

| 1,3-Dipole (R-CNO) | Dipolarophile | Major Regioisomer | Reference |

|---|---|---|---|

| Phenylnitrile oxide | Methyl Acrylate | ortho | researchgate.net |

| (Methoxycarbonyl)nitrile oxide | Methyl Acrylate | ortho | researchgate.net |

Note: "ortho" refers to the adduct where the substituent of the nitrile oxide and the ester group of the acrylate are on adjacent carbons in the resulting isoxazoline ring.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. mnstate.eduyoutube.com In this reaction, this compound acts as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component). The electron-withdrawing nature of the ester group activates the double bond of the acrylate for this reaction.

A computational study on the Diels-Alder reaction of cyclopentadiene with methyl methacrylate (B99206) (a structurally similar dienophile) showed that the presence of an α-methyl group favors the formation of the exo cycloadduct, in contrast to methyl acrylate which typically favors the endo product. nih.gov This suggests that the α-methoxy group in this compound would also play a crucial role in determining the endo/exo selectivity, likely due to steric hindrance and electronic effects in the transition state.

Aromatic Compound Construction: Diels-Alder reactions are a powerful tool for constructing substituted cyclohexene rings, which can be precursors to aromatic compounds. For instance, the reaction of this compound with a suitable diene can yield a substituted dihydronaphthalene. Subsequent aromatization, often through an oxidation or elimination reaction that removes substituents and introduces double bonds, can lead to the formation of a fully aromatic naphthalene system.

Table 2: Endo:Exo Selectivity in Diels-Alder Reactions of Acrylates with Cyclopentadiene

| Dienophile | Selectivity (Endo:Exo) | Reference |

|---|---|---|

| Methyl Acrylate | High endo selectivity | nih.gov |

Hydrolytic Stability and Degradation Pathways

The stability of this compound in aqueous environments is limited due to the presence of the ester group, which is susceptible to hydrolysis under both acidic and basic conditions.

Under acidic conditions, the ester group of this compound can undergo hydrolysis to yield methacrylic acid and methanol (B129727). This reaction is an equilibrium process and is essentially the reverse of Fischer esterification. chemistrysteps.comwikipedia.org

The mechanism involves several steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (like H₃O⁺), which activates the carbonyl carbon, making it more electrophilic. youtube.comyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

In the presence of a base, such as sodium hydroxide, this compound undergoes saponification, an irreversible hydrolysis reaction. wikipedia.orgmasterorganicchemistry.comwikipedia.org

The mechanism for saponification is as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. organicchemistrytutor.comstudy.com

Tetrahedral Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate. organicchemistrytutor.com

Elimination of Leaving Group: The intermediate collapses, and the methoxide ion (⁻OCH₃) is eliminated as the leaving group, forming a carboxylic acid.

Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step drives the reaction to completion and yields a carboxylate salt and methanol. masterorganicchemistry.comorganicchemistrytutor.com

Competing Polymerization: A significant competing reaction under alkaline conditions is anionic polymerization. cmu.edu The hydroxide or alkoxide ions present in the solution are strong nucleophiles and can initiate the polymerization of the acrylate double bond in addition to attacking the ester carbonyl. nih.gov This Michael-type addition to the β-carbon generates a carbanion (an enolate), which can then attack another monomer molecule, leading to the formation of a polymer chain. cmu.educmu.edu The balance between saponification and polymerization is influenced by factors like the concentration of the base, temperature, solvent, and the specific structure of the methacrylate. tandfonline.comresearchgate.net

Elucidation of Degradation Products through Advanced Analytical Methods

While specific studies detailing the full range of degradation products for poly(this compound) are not extensively documented, the elucidation of such products relies on advanced analytical methodologies commonly applied to analogous polymers like poly(methyl methacrylate) (PMMA). These techniques are crucial for identifying the chemical entities released during thermal, chemical, or photo-oxidative degradation, thereby providing insight into the material's stability and degradation mechanisms.

Advanced analytical methods such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) are primary tools for this purpose. d-nb.infonih.govpstc.org In this technique, the polymer is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. d-nb.info These fragments are then separated by gas chromatography and identified by mass spectrometry. d-nb.info For polymethacrylates, this method typically reveals that the main degradation pathway is depolymerization, which reverts the polymer back to its constituent monomer. nih.govpolychemistry.com In the case of PMMA, thermal degradation almost exclusively yields the methyl methacrylate monomer, particularly at lower pyrolysis temperatures. polychemistry.comresearchgate.net At higher temperatures, the formation of other by-products such as carbon dioxide, carbon monoxide, and methane has been observed. polychemistry.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique used to investigate polymer degradation. nih.govuoc.grrsc.org ¹H NMR can be used to monitor changes in the chemical structure of the polymer over time, identifying the loss of specific functional groups or the formation of new ones that indicate degradation pathways. nih.govresearchgate.net For instance, in hydrolysis studies of PMMA, NMR is instrumental in tracking the conversion of ester groups to carboxylic acid groups, forming poly(methacrylic acid). researchgate.netsci-hub.st

Other relevant methods include Thermogravimetric Analysis (TGA), which provides information on the thermal stability of the polymer by measuring mass loss as a function of temperature. marquette.edunih.gov While TGA itself does not identify degradation products, it reveals the temperatures at which degradation occurs, often in distinct stages that can be correlated with specific chemical bond scissions, such as the cleavage of weak head-to-head linkages versus random chain scission at higher temperatures. researchgate.netmarquette.edu

Table 1: Common Analytical Methods for Polymer Degradation Studies

| Analytical Method | Information Provided | Typical Findings for Polymethacrylates |

|---|---|---|

| Pyrolysis-GC/MS | Identification of volatile degradation products. | Primarily monomer reversion; minor products like CO₂, CO, and methane at high temperatures. polychemistry.comresearchgate.net |

| NMR Spectroscopy | Structural changes in the polymer backbone and side chains. | Monitoring of hydrolysis (ester to acid conversion), formation of new end-groups. researchgate.netsci-hub.st |

Radical Reaction Pathways Beyond Conventional Polymerization

The radical polymerization of this compound (MMOA) exhibits unique characteristics that distinguish it from conventional acrylates. These behaviors are primarily attributed to the captodative nature of the monomer, where the radical center is stabilized by both an electron-withdrawing group (methoxycarbonyl) and an electron-donating group (methoxy). This electronic structure facilitates unconventional reaction pathways, including the reversible cleavage of specific carbon-carbon bonds within the polymer chain.

Cleavage Reactions of Captodative Substituted Carbon-Carbon Single Bonds in Polymer Chains

A key feature of poly(MMOA) synthesized via radical polymerization is the presence of thermally labile carbon-carbon single bonds. tandfonline.com These bonds are located at "head-to-head" structural units within the polymer chain, which are formed as a result of recombination termination events during polymerization. tandfonline.com The captodative substitution on the carbons involved in this head-to-head linkage significantly weakens the C-C bond.

Heating poly(MMOA) at elevated temperatures (e.g., 130°C) induces the homolytic cleavage of these weak, captodative-substituted C-C bonds. tandfonline.com This dissociation generates two polymer chains, each with a propagating radical at its terminus. This reversible cleavage is a distinctive feature not typically observed in conventional vinyl polymers under similar conditions. The generation of these radicals can be confirmed by techniques such as Electron Spin Resonance (ESR) spectroscopy. This thermally-induced generation of macroradicals allows the poly(MMOA) to act as a macroinitiator for the polymerization of other monomers, leading to the formation of block copolymers without the need for a conventional initiator. tandfonline.com

Recombination Termination Mechanisms in Radical Polymerization

In the free-radical polymerization of vinyl monomers, termination of growing polymer chains typically occurs through two primary mechanisms: disproportionation and recombination (or combination). In the case of this compound, recombination is the predominant termination pathway. tandfonline.com

The prevalence of recombination termination is crucial, as it is directly responsible for creating the weak, captodative-substituted C-C bonds discussed previously. The formation of this head-to-head structure is a prerequisite for the unique thermal dissociation and block copolymerization behavior observed in poly(MMOA). tandfonline.com The free-radical polymerization of MMOA at higher temperatures can result in a bimodal molecular weight distribution, which is explained by this mechanism of recombination termination followed by the cleavage of the resulting head-to-head linkage. tandfonline.com

Table 2: Polymerization of Vinyl Monomers in the Presence of Poly(MMOA) at 130°C